6-fluoro-1H-indol-5-ol
Overview
Description
6-fluoro-1H-indol-5-ol is a compound with the molecular formula C8H6FNO. It has an average mass of 151.138 Da and a monoisotopic mass of 151.043335 Da .
Synthesis Analysis
The synthesis of indole derivatives, such as 6-fluoro-1H-indol-5-ol, often involves transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C-N and N-N bonds . A specific synthesis method for 6-fluoro-1H-indol-5-ol is not available in the retrieved papers, but a solution of 6-fluoro-1H-indole in anhydrous THF was mentioned in one study .Molecular Structure Analysis
Indole is an aromatic heterocyclic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered pyrrole ring. Indole is aromatic because it is cyclic, planar, and follows the 4n+2 rule with its 10 π-electrons .Chemical Reactions Analysis
Indole derivatives, including 6-fluoro-1H-indol-5-ol, can undergo a variety of chemical reactions. These include electrophilic substitution, due to the excessive π-electrons delocalization . The specific chemical reactions involving 6-fluoro-1H-indol-5-ol are not detailed in the retrieved papers.Scientific Research Applications
Fluorescence Studies and Protein Interactions
- Ionization potentials of fluoroindoles : The study on ionization potentials of various fluoroindoles, including 6-fluoroindole, provides insights into the monoexponential fluorescence decay of 5-fluorotryptophan in mutant proteins. This highlights the role of fluoro substitution in influencing electron transfer (ET) quenching rates, thereby affecting fluorescence properties and potentially offering a tool for protein interaction studies (Tiqing Liu et al., 2005).
Molecular Electronics
- Oligothiophene derivatives : Research into the physicochemical properties and solid-state structures of oligothiophene derivatives, including fluoroindole-based compounds, has revealed their potential in molecular and polymeric electronics. These studies underscore the impact of fluorocarbon substitution on molecular interactions and fluorescence efficiency, which could be relevant for developing new materials for electronic applications (A. Facchetti et al., 2004).
Synthesis and Chemical Properties
- Cyclization of difluoroalkenes : The synthesis of ring-fluorinated hetero- and carbocycles, leveraging the unique reactivity of fluoroindoles, demonstrates their utility in organic synthesis. The study showcases the importance of fluoro substitution in facilitating disfavored cyclization processes, offering new pathways for the synthesis of complex organic molecules (J. Ichikawa et al., 2002).
Antimicrobial and Anticancer Activities
- Antimycobacterial and anticancer agents : A series of fluoroindole derivatives have been synthesized and evaluated for their antimycobacterial and anticancer activities. These compounds demonstrate the potential of fluoroindoles as scaffolds for developing novel therapeutic agents (Gökçe Cihan-Üstündağ & G. Çapan, 2012).
Charge Storage Materials
- Fluoro-substituted polyindole : The development of high-performance poly(5-fluoroindole) as a charge storage material demonstrates the advantageous electrochemical properties of fluorinated indoles. This research highlights the potential of fluoroindoles in supercapacitor applications, showcasing their superior specific capacitance and stability compared to non-fluorinated counterparts (Rui Wang et al., 2019).
Future Directions
Indole derivatives have diverse biological activities and immense potential for therapeutic applications. They have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, there is significant interest among researchers to synthesize a variety of indole derivatives, including 6-fluoro-1H-indol-5-ol, for screening different pharmacological activities.
properties
IUPAC Name |
6-fluoro-1H-indol-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c9-6-4-7-5(1-2-10-7)3-8(6)11/h1-4,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJHCCZRXUOIGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621800 | |
Record name | 6-Fluoro-1H-indol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50621800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-1H-indol-5-ol | |
CAS RN |
288386-15-2 | |
Record name | 6-Fluoro-1H-indol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50621800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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